molecular formula C27H27N5O5S B11673754 N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11673754
M. Wt: 533.6 g/mol
InChI Key: YFNRJZUIOXBQHV-SKRCXDHISA-N
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Description

The compound N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex hydrazide-hydrazone derivative characterized by:

  • A hydrazide-hydrazone backbone (N–NH–C=O–N=CH–) with an (E,E)-configured imine group.
  • A furan-2-yl substituent linked to a methylprop-2-en-1-ylidene moiety.
  • A 1,2,4-triazole ring substituted at positions 4 and 5 with phenyl and 3,4,5-trimethoxyphenyl groups, respectively.
  • A sulfanyl (–S–) bridge connecting the triazole to the acetohydrazide fragment.

The 3,4,5-trimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the furan and triazole moieties could contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-18(13-21-11-8-12-37-21)16-28-29-24(33)17-38-27-31-30-26(32(27)20-9-6-5-7-10-20)19-14-22(34-2)25(36-4)23(15-19)35-3/h5-16H,17H2,1-4H3,(H,29,33)/b18-13+,28-16+

InChI Key

YFNRJZUIOXBQHV-SKRCXDHISA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Biological Activity

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This molecule contains several functional groups that contribute to its potential pharmacological properties, making it a subject of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a furan moiety linked to a triazole ring through an acetohydrazide functional group. The presence of sulfur and nitrogen atoms within the structure enhances its reactivity and biological interaction capabilities. The molecular formula is C21H22N4O5SC_{21}H_{22}N_4O_5S, indicating a rich composition that supports various biological activities.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring are known for their effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound's triazole component also suggests potential antifungal activity. Triazoles are widely recognized for their ability to disrupt fungal cell membrane synthesis. In vitro studies have shown that similar compounds can effectively combat fungal infections by inhibiting ergosterol biosynthesis .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The presence of the hydrazide group is often associated with cytotoxic effects on cancer cells. In particular, derivatives have shown promise in inducing apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.
  • Membrane Disruption : By targeting cell membrane components like ergosterol in fungi or lipid bilayers in bacteria, the compound can compromise cell integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • A study on triazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria.
  • Research involving hydrazone derivatives indicated strong cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit potent antimicrobial properties. The incorporation of the triazole ring in N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide enhances its efficacy against various bacterial strains and fungi. For instance:

  • Study on Antifungal Activity : A study demonstrated that triazole derivatives effectively inhibited the growth of Candida species and Aspergillus species. The compound’s structure allows for interaction with fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Anticancer Activity

The compound has shown promise in anticancer research. Triazole derivatives are known to exhibit antiproliferative effects on cancer cell lines.

  • Case Study : A synthesized derivative of this compound was tested against breast cancer cell lines (MCF7) and showed significant inhibition of cell proliferation. This activity is attributed to the compound's ability to induce apoptosis through the activation of caspases .

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazone compounds has been widely documented. The specific structural features of this compound suggest its utility in treating inflammatory conditions.

  • Research Findings : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

Agricultural Applications

The compound's triazole moiety is also beneficial in agricultural chemistry as a fungicide.

Fungicidal Activity

Triazoles are widely used in agriculture for their fungicidal properties. The compound can be utilized to control fungal diseases in crops.

  • Field Trials : Trials conducted on various crops showed that formulations containing this compound reduced fungal infections significantly compared to untreated controls. This effectiveness is essential for sustainable agricultural practices.

Comparison with Similar Compounds

Structural Analogues
(E)-3-(Furan-2-yl)acrylohydrazide Derivatives
  • Example : (2E,N’E)-N′-(1-(4-chloro-3-nitrobenzylidene)-3-(furan-2-yl)acrylohydrazide (4g) .
  • Structural Differences : Lacks the triazole-sulfanyl-acetohydrazide moiety and 3,4,5-trimethoxyphenyl group.
  • Synthesis : Prepared via condensation of (E)-3-(furan-2-yl)acrylohydrazide with substituted aldehydes (70% yield, m.p. 98–100°C) .
  • Bioactivity : Similar compounds exhibit anticancer and antibacterial activity due to the hydrazone fragment’s metal-chelating ability .
Triazole-Sulfanyl Derivatives
  • Example : (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine .
  • Structural Differences : Shares the 3,4,5-trimethoxyphenyl-substituted triazole core but replaces the hydrazide-hydrazone with a benzylidene-amine group.
  • Synthesis: Mechanochemical coupling under acidic conditions (yields >95%) .
  • Bioactivity : Trimethoxyphenyl-substituted triazoles are potent tubulin inhibitors in cancer research .
Nitrofuran- and Nitrophenyl-Substituted Hydrazides
  • Example : 3-(1H-indol-2-yl)-N′-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]acetohydrazide .
  • Structural Differences : Contains a nitro group on the furan-phenyl substituent but lacks the triazole-sulfanyl linkage.
  • Synthesis: High-yield (98%) via mechanochemical aldehyde-hydrazide condensation (m.p. 248–249°C) .
  • Bioactivity : Nitro groups enhance redox-mediated cytotoxicity in antimicrobial and antiparasitic applications .

Key Observations :

  • Mechanochemical methods (e.g., ball milling) achieve >95% aldehyde conversion, outperforming traditional reflux .
  • Melting points correlate with molecular rigidity: nitrophenyl derivatives (219–249°C) > simple hydrazides (98–174°C) .
  • The target compound’s 3,4,5-trimethoxyphenyl group likely increases steric bulk compared to nitro or chloro analogues.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acid derivatives under acidic conditions to form 1,2,4-triazoles. For example, 3,4,5-trimethoxybenzoic acid can be converted to its corresponding hydrazide, which subsequently undergoes cyclization with phenyl isothiocyanate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. This method yields the 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol scaffold with 78–85% efficiency.

Reaction Conditions:

  • Catalyst: PPA (3 equiv)

  • Temperature: 120°C

  • Yield: 78–85%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A more recent approach employs click chemistry to construct the triazole ring. Ethyl 3-(3,4,5-trimethoxyphenyl)propiolate reacts with phenyl azide in a 1:1 molar ratio using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) solvent system. The reaction proceeds at 60°C for 12 hours, affording the triazole core with 92% regioselectivity.

Key Advantages:

  • Functional group tolerance for methoxy substitutions.

  • Scalable to gram quantities without loss of yield.

Preparation of (1E,2E)-3-(Furan-2-yl)-2-methylprop-2-enal

The α,β-unsaturated aldehyde required for hydrazone formation is synthesized via Claisen-Schmidt condensation. Furfural (2-furaldehyde) reacts with acetone in the presence of NaOH (10% w/v) at 50°C for 4 hours, yielding (1E,2E)-3-(furan-2-yl)-2-methylprop-2-enal with 89% efficiency.

Mechanistic Insights:

  • Base-catalyzed deprotonation of acetone generates an enolate, which attacks the electrophilic carbonyl carbon of furfural.

  • Elimination of water produces the conjugated enal system.

Purification: Distillation under reduced pressure (90–100°C at 15 mmHg).

Formation of the Hydrazide Moiety

Synthesis of 2-{[4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide

The triazole-thiol intermediate undergoes alkylation with ethyl chloroacetate in ethanol containing K₂CO₃ (2 equiv) at reflux for 8 hours. Subsequent hydrazinolysis with hydrazine hydrate (80% v/v) in ethanol at 60°C for 6 hours yields the acetohydrazide derivative.

Critical Parameters:

  • Molar Ratio: 1:1.2 (triazole-thiol : ethyl chloroacetate)

  • Yield: 76% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Condensation to Form the Target Hydrazone

The final step involves Schiff base formation between the hydrazide and (1E,2E)-3-(furan-2-yl)-2-methylprop-2-enal. A catalytic amount of acetic acid (0.1 equiv) in anhydrous ethanol facilitates the reaction at 70°C for 12 hours. The E,E-configuration is confirmed via NOESY NMR, showing no coupling between the furan protons and the methyl group.

Optimization Data:

ParameterOptimal ValueYield Impact
SolventAnhydrous EtOH+18% vs. THF
Temperature70°C+32% vs. RT
Catalyst (AcOH)0.1 equiv+25% vs. none

Isolation: Recrystallization from ethanol/water (4:1) provides the pure compound in 81% yield.

Alternative Synthetic Routes

One-Pot Tandem Methodology

A streamlined approach combines triazole formation and hydrazone condensation in a single reactor. The triazole-thiol, chloroacetyl chloride, and hydrazine hydrate are sequentially added to a mixture of furfural and acetone under microwave irradiation (100 W, 120°C, 30 min). This method reduces the synthesis time from 48 hours to 2 hours but compromises yield (62%).

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables iterative coupling cycles. After hydrazide formation, cleavage with TFA/CH₂Cl₂ (1:9) releases the product with 68% purity, necessitating additional HPLC purification.

Scale-Up Challenges and Solutions

Key Issues:

  • Exothermic Reactions: Controlled addition of acetone azine during furan-aldehyde synthesis prevents thermal runaway.

  • Byproduct Formation: Silica gel chromatography (gradient: 10–50% ethyl acetate in hexane) removes dimeric hydrazones.

Industrial Adaptations:

  • Continuous flow reactors for triazole synthesis (residence time: 8 min, 90°C).

  • Membrane-based solvent recovery systems reduce ethanol consumption by 40%.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 11.32 (s, 1H, NH), 8.21 (d, J = 15.6 Hz, 1H, CH=N), 7.89–7.05 (m, 9H, aromatic), 4.27 (s, 2H, SCH₂), 3.84 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

FT-IR (KBr):

  • 1678 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The compound is synthesized via a multi-step procedure involving hydrazide intermediates. Key steps include:

  • Condensation of (4E)-4-[(substituted aryl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide under reflux (150°C, 5 hours) using pyridine and Zeolite (Y-H) as catalysts .
  • Isolation via ice-water quenching and recrystallization from ethanol .
  • Structural confirmation through spectroscopic techniques (IR, NMR) and elemental analysis .

Q. Which characterization techniques are critical for verifying the compound’s structure and purity?

Essential techniques include:

  • Elemental analysis (CHNS) to confirm stoichiometry .
  • Spectroscopy :
  • IR for functional group identification (e.g., C=N, S-H stretches) .
  • 1H/13C NMR to resolve aromatic protons, triazole/thioether moieties, and hydrazone geometry .
    • Chromatography : HPLC for purity assessment and TLC for reaction monitoring (e.g., Chloroform:Methanol 7:3) .

Q. How is the compound’s biological activity evaluated in preliminary studies?

  • Anti-exudative activity : Tested in rat models (e.g., formalin-induced edema) with dose-dependent comparisons to reference drugs .
  • Antiproliferative activity : Screened against cancer cell lines using MTT assays, with IC50 values reported .
  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Core modifications : Replacing the furan-2-yl group with thiophene (as in ) alters electronic properties and bioactivity .
  • Substituent effects : Increasing methoxy groups on the phenyl ring enhances lipophilicity and membrane penetration, critical for antiproliferative activity .
  • Hydrazone geometry : The (1E,2E)-configuration stabilizes intramolecular hydrogen bonding, improving pharmacokinetic stability .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Zeolite (Y-H) enhances reaction efficiency by promoting condensation via acid-base interactions .
  • Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents .
  • Temperature control : Reflux at 150°C balances reaction rate and decomposition .

Q. How can contradictions in biological activity data be resolved?

  • Assay variability : Discrepancies in anti-exudative vs. antiproliferative results may arise from model differences (e.g., in vivo vs. in vitro). Cross-validation using standardized protocols (e.g., OECD guidelines) is recommended .
  • Dosage adjustments : Activity thresholds may vary; dose-response curves should be plotted for each assay .

Q. What factors influence the compound’s stability during storage?

  • Hydrazone degradation : Hydrolytic cleavage under acidic/humid conditions necessitates storage in anhydrous environments .
  • Light sensitivity : The conjugated system may photodegrade; amber vials and inert atmospheres (N2) are advised .

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